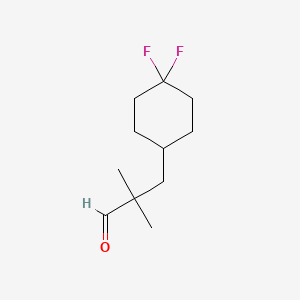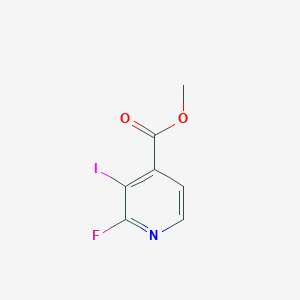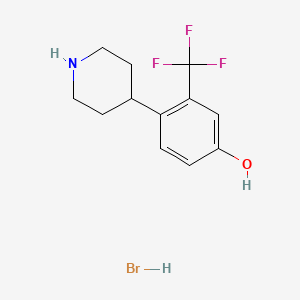
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide is a chemical compound that features a piperidine ring, a trifluoromethyl group, and a phenol group
Métodos De Preparación
The synthesis of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide typically involves multiple steps. One common synthetic route includes the reaction of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperidine ring can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine: This compound also contains a piperidine ring and a trifluoromethyl group but differs in the position of the trifluoromethyl group and the presence of a pyridine ring instead of a phenol group.
4-(Piperidin-4-yl)-3-(trifluoromethyl)aniline: Similar in structure but contains an aniline group instead of a phenol group, which can lead to different chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H15BrF3NO |
|---|---|
Peso molecular |
326.15 g/mol |
Nombre IUPAC |
4-piperidin-4-yl-3-(trifluoromethyl)phenol;hydrobromide |
InChI |
InChI=1S/C12H14F3NO.BrH/c13-12(14,15)11-7-9(17)1-2-10(11)8-3-5-16-6-4-8;/h1-2,7-8,16-17H,3-6H2;1H |
Clave InChI |
ZTZLLTISQLDSSI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=C(C=C2)O)C(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




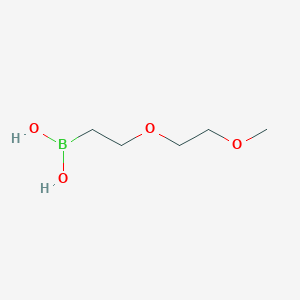

![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
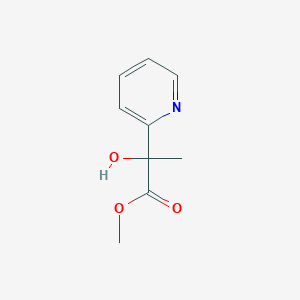
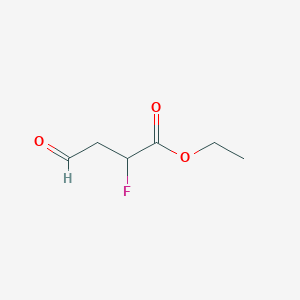

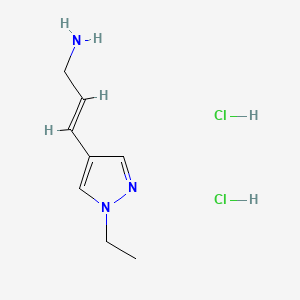
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
